Structural Linker Differentiation: Methylene Spacer vs. Direct Ether in mGluR5 Context
The target compound incorporates a methylene (-CH₂-) spacer between the pyrrolidine ring and the aryloxy oxygen, whereas its closest structural analog MMPEP (2-methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride) uses a direct ether linkage. This one-atom difference introduces an additional rotatable bond (4 vs. 3) and alters the vector of the aryl ring relative to the pyrrolidine nitrogen [1]. At the mGluR5 receptor, MMPEP (direct ether, Ki = 0.400 nM) achieves sub-nanomolar affinity as a negative allosteric modulator [2]. While direct Ki data for the target compound at mGluR5 is not available in the public domain, CoMFA analysis of 73 aryl ether mGluR5 NAMs indicates that linker length and geometry critically modulate both binding affinity and allosteric cooperativity [3]. The methylene spacer is predicted to shift the aryl ring by approximately 1.2–1.5 Å relative to the direct ether, potentially affecting residence time and functional bias.
| Evidence Dimension | Linker chemistry and associated rotatable bond count / predicted binding pose shift |
|---|---|
| Target Compound Data | Methylene (-CH₂-) spacer; rotatable bonds = 4; TPSA = 30.5 Ų |
| Comparator Or Baseline | MMPEP: direct ether (-O-) linkage; rotatable bonds = 3; TPSA = 21.3 Ų |
| Quantified Difference | Predicted aryl ring positional shift ~1.2–1.5 Å based on CoMFA models (no direct binding data for target compound) |
| Conditions | In silico conformational analysis; CoMFA model based on 73 aryl ether mGluR5 NAMs |
Why This Matters
The methylene spacer provides a structurally distinct chemical starting point for SAR exploration in mGluR5 or SERT/NET programs where linker geometry governs target engagement and functional selectivity.
- [1] PubChem CID 56830371: Computed properties for 3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride. TPSA = 30.5 Ų, rotatable bonds = 4. View Source
- [2] BindingDB BDBM50105837: MMPEP Ki = 0.400 nM at human cloned mGluR5 expressed in CHO-T-Rex cells. View Source
- [3] Selvam C, Thilagavathi R. Computer-aided design of negative allosteric modulators of mGluR5: CoMFA of aryl ether derivatives. 2016. 73 analogs analyzed. View Source
